molecular formula C3H5F3O4S B12278699 Methoxymethyl trifluoromethanesulfonate

Methoxymethyl trifluoromethanesulfonate

Cat. No.: B12278699
M. Wt: 194.13 g/mol
InChI Key: WLEXLQMWVJVVIX-UHFFFAOYSA-N
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Description

It is a colorless liquid that is widely used in organic chemistry as a powerful methylating agent . This compound is known for its high reactivity and ability to methylate a variety of substrates, making it a valuable tool in synthetic chemistry.

Preparation Methods

Methoxymethyl trifluoromethanesulfonate can be prepared through several synthetic routes. One common method involves the reaction of triflic acid (trifluoromethanesulfonic acid) with dimethyl sulfate. The reaction proceeds as follows :

CF3SO2OH+(CH3O)2SO2CF3SO2OCH3+CH3OSO2OH\text{CF}_3\text{SO}_2\text{OH} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow \text{CF}_3\text{SO}_2\text{OCH}_3 + \text{CH}_3\text{OSO}_2\text{OH} CF3​SO2​OH+(CH3​O)2​SO2​→CF3​SO2​OCH3​+CH3​OSO2​OH

In this reaction, triflic acid reacts with dimethyl sulfate to produce this compound and methyl sulfate. The reaction is typically carried out under mild conditions to prevent decomposition of the product.

Chemical Reactions Analysis

Methoxymethyl trifluoromethanesulfonate undergoes a variety of chemical reactions, primarily due to its strong electrophilic nature. Some of the common reactions include:

The major products formed from these reactions depend on the specific nucleophile and reaction conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methoxymethyl trifluoromethanesulfonate involves its strong electrophilic nature, which allows it to readily transfer a methyl group to nucleophiles. The trifluoromethanesulfonate group stabilizes the positive charge on the methyl group, making it highly reactive towards nucleophiles . This reactivity is exploited in various methylation reactions, where the compound acts as a methyl donor.

Comparison with Similar Compounds

Methoxymethyl trifluoromethanesulfonate is often compared to other methylating agents such as methyl iodide and dimethyl sulfate. Some similar compounds include:

This compound is unique due to its high reactivity and ability to methylate a wide range of substrates under mild conditions .

Properties

Molecular Formula

C3H5F3O4S

Molecular Weight

194.13 g/mol

IUPAC Name

methoxymethyl trifluoromethanesulfonate

InChI

InChI=1S/C3H5F3O4S/c1-9-2-10-11(7,8)3(4,5)6/h2H2,1H3

InChI Key

WLEXLQMWVJVVIX-UHFFFAOYSA-N

Canonical SMILES

COCOS(=O)(=O)C(F)(F)F

Origin of Product

United States

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